

Spectroscopic Data for 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-bromo-1H-pyrazole-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-bromo-1H-pyrazole-5-carbaldehyde**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery. The data is compiled from computational predictions and analysis of related structures, offering a foundational dataset for professionals in the field.

Chemical Structure and Properties

- IUPAC Name: **4-bromo-1H-pyrazole-5-carbaldehyde**
- Molecular Formula: $C_4H_3BrN_2O$ [\[1\]](#)
- Molecular Weight: 174.99 g/mol [\[1\]](#)
- CAS Number: 287917-97-9 [\[1\]](#)

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **4-bromo-1H-pyrazole-5-carbaldehyde**. This data is crucial for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to tautomerism inherent in pyrazole systems, the observed chemical shifts can be influenced by solvent and temperature. The data presented here represents expected values under standard conditions.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.5 - 14.5	br s	1H	N-H
~9.80	s	1H	-CHO
~8.20	s	1H	C3-H

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~185.0	-CHO
~140.0	C5
~135.0	C3
~100.0	C4

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected vibrational frequencies for **4-bromo-1H-pyrazole-5-carbaldehyde** are listed below.

Table 3: Expected IR Absorption Bands (Solid, KBr)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3400	Broad	N-H stretch
~3100	Medium	C-H stretch (aromatic)
1670 - 1690	Strong	C=O stretch (aldehyde)
1550 - 1600	Medium	C=N, C=C stretch (ring)
~1050	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios for various adducts of **4-bromo-1H-pyrazole-5-carbaldehyde** are provided.

Table 4: Predicted Mass Spectrometry Data

Adduct	m/z
[M] ⁺	173.94234
[M+H] ⁺	174.95017
[M+Na] ⁺	196.93211
[M-H] ⁻	172.93561

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **4-bromo-1H-pyrazole-5-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the pyrazole derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[2]

- **Instrumentation:** A 500 MHz NMR spectrometer is utilized for acquiring both ^1H and ^{13}C NMR spectra.
- **^1H NMR Acquisition:** The spectrum is acquired at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is obtained. The number of scans is significantly higher than for ^1H NMR to achieve adequate signal intensity.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample is ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is employed.
- **Ionization:** For ESI, the sample solution is introduced into the ion source, where a high voltage is applied to generate a fine spray of charged droplets. For EI, the sample is

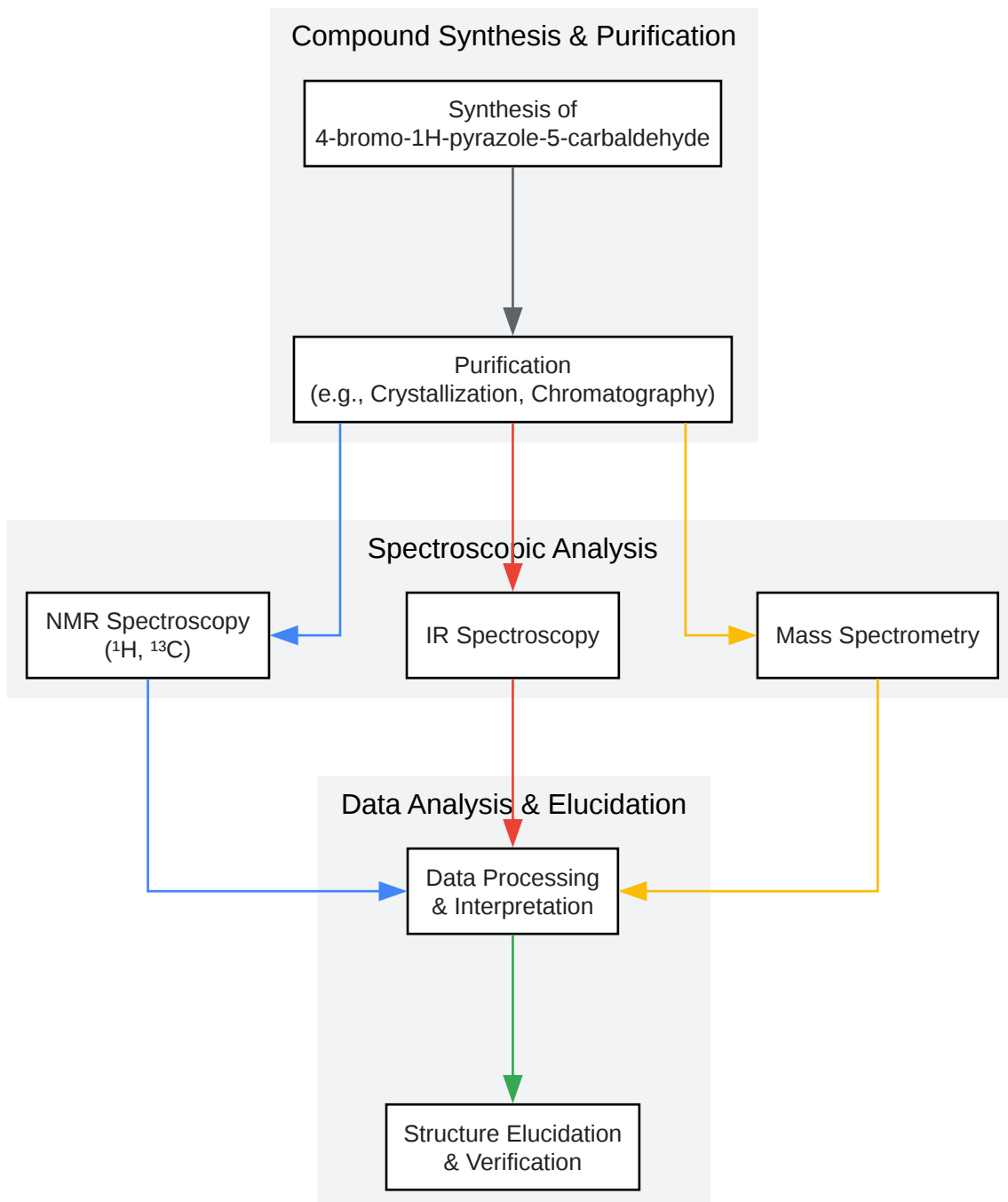
vaporized and then bombarded with a beam of high-energy electrons.^{[3][4]}

- **Mass Analysis:** The resulting ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
- **Data Acquisition and Processing:** The detector records the abundance of each ion, and the data is processed to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-bromo-1H-pyrazole-5-carbaldehyde**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Data for 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273095#spectroscopic-data-for-4-bromo-1h-pyrazole-5-carbaldehyde-nmr-ir-ms]

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